molecular formula C18H14FNO4 B15100282 Methyl 4-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate

Methyl 4-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate

Cat. No.: B15100282
M. Wt: 327.3 g/mol
InChI Key: USHQHKFPKFHATN-UHFFFAOYSA-N
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Description

Methyl 4-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of Methyl 4-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Methyl 4-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 4-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Methyl 4-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate can be compared with other benzofuran derivatives, such as:

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Another compound used for similar therapeutic purposes.

    Angelicin: Known for its antimicrobial properties.

These compounds share similar structural features but differ in their specific biological activities and therapeutic applications. This compound stands out due to its unique combination of antimicrobial and potential anticancer properties .

Biological Activity

Methyl 4-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate is a compound derived from the benzofuran class, which has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique molecular structure, which includes a benzofuran moiety known for diverse biological activities. The presence of the fluorine atom enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves:

  • Preparation of Starting Materials : The synthesis begins with 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid and 4-aminobenzoic acid.
  • Coupling Reaction : The carboxylic acid is activated using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to form an amide bond.
  • Esterification : The resulting amide is then esterified using methanol in the presence of an acid catalyst.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that benzofuran derivatives can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

The anticancer properties of benzofuran derivatives have been extensively studied. This compound is hypothesized to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation pathways.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activity of related compounds:

  • Study on Antimicrobial Activity :
    • A study published in Journal of Medicinal Chemistry demonstrated that benzofuran derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Anticancer Mechanisms :
    • In vitro studies on similar compounds showed that they could inhibit tumor cell growth by inducing cell cycle arrest and apoptosis in various cancer cell lines, including breast and lung cancer .
  • Fluorinated Compounds :
    • Research has indicated that fluorinated benzofuran derivatives often show enhanced biological activity compared to their non-fluorinated counterparts, likely due to increased lipophilicity and receptor binding affinity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAntimicrobial20Journal of Medicinal Chemistry
Methyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran)acetateAnticancer15PMC2969894
Benzofuran derivative with pentafluorosulfanyl groupAntimalarial25Clemson University Research

Properties

Molecular Formula

C18H14FNO4

Molecular Weight

327.3 g/mol

IUPAC Name

methyl 4-[(5-fluoro-3-methyl-1-benzofuran-2-carbonyl)amino]benzoate

InChI

InChI=1S/C18H14FNO4/c1-10-14-9-12(19)5-8-15(14)24-16(10)17(21)20-13-6-3-11(4-7-13)18(22)23-2/h3-9H,1-2H3,(H,20,21)

InChI Key

USHQHKFPKFHATN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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